Acridine-9-carbonyl chloride hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
acridine-9-carbonyl chloride;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO.ClH/c15-14(17)13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13;/h1-8H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKONHWWHFEDCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of Acridine 9 Carbonyl Chloride Hydrochloride
Foundational Acridine (B1665455) Core Synthesis Strategies
The construction of the tricyclic acridine system can be achieved through several named reactions, each offering a distinct pathway to acridone (B373769) and acridine precursors. These methods are crucial for obtaining the necessary intermediates for further elaboration.
The Ullmann condensation is a versatile method for the formation of carbon-nitrogen and carbon-oxygen bonds, and it has been effectively applied to the synthesis of acridone precursors. wikipedia.org This approach typically involves the copper-catalyzed reaction of an aniline (B41778) with a 2-halobenzoic acid to form an N-phenylanthranilic acid intermediate. Subsequent intramolecular cyclization of this intermediate, often promoted by a dehydrating agent like sulfuric acid or polyphosphoric acid, yields the corresponding acridone. nih.govscribd.com
The general mechanism involves the formation of a copper(I) species that undergoes oxidative addition with the aryl halide. byjus.comorganic-chemistry.org The resulting complex then reacts with the amine, leading to the formation of the C-N bond and regeneration of the copper catalyst. The subsequent cyclization is an electrophilic aromatic substitution reaction.
Table 1: Examples of Ullmann Condensation for Acridone Synthesis
| Aryl Halide | Amine | Catalyst | Cyclizing Agent | Product | Reference |
| 2-Chlorobenzoic acid | Aniline | Copper | Sulfuric Acid | Acridone | wikipedia.org |
| 2-Bromobenzoic acid | 4-Methoxyaniline | Copper(I) iodide | Polyphosphoric Acid | 2-Methoxyacridone | scribd.com |
Acridone can then be converted to the acridine core through reduction. nih.gov
The Bernthsen acridine synthesis provides a direct route to 9-substituted acridines by condensing a diarylamine with a carboxylic acid (or its anhydride) in the presence of a Lewis acid catalyst, typically zinc chloride. nih.govwikipedia.org The reaction is generally carried out at high temperatures, often between 200-270 °C. wikipedia.org The choice of carboxylic acid determines the substituent at the 9-position of the acridine ring.
The mechanism is thought to proceed through the initial acylation of the diarylamine, followed by an intramolecular electrophilic attack of the carbonyl carbon onto one of the aromatic rings, and subsequent cyclization and dehydration to form the acridine product. Recent modifications to the classical Bernthsen reaction have explored the use of microwave irradiation and alternative catalysts like p-toluenesulfonic acid to improve yields and reduce reaction times. researchgate.net
Table 2: Examples of Bernthsen Synthesis of 9-Substituted Acridines
| Diarylamine | Carboxylic Acid | Catalyst | Product | Reference |
| Diphenylamine (B1679370) | Acetic acid | Zinc chloride | 9-Methylacridine | nih.gov |
| Diphenylamine | Benzoic acid | Zinc chloride | 9-Phenylacridine | ptfarm.pl |
| Di-p-tolylamine | Formic acid | Zinc chloride | 2,7-Dimethylacridine | wikipedia.org |
While the Friedlander synthesis is more commonly associated with the synthesis of quinolines, it can be adapted for the formation of the acridine ring system. wikipedia.orgorganic-chemistry.orgjk-sci.com In this context, a salt of anthranilic acid is treated with a cyclic ketone, such as 2-cyclohexenone, at elevated temperatures to yield a 9-substituted acridine. nih.govptfarm.pl
The reaction mechanism involves an initial condensation between the amino group of the anthranilic acid and the carbonyl group of the ketone to form an enamine or a Schiff base, followed by an intramolecular cyclization and subsequent aromatization to furnish the acridine scaffold. wikipedia.org
A notable example is the reaction of the salt of anthranilic acid with cyclohex-2-enone at 120°C to produce 9-methylacridine. nih.govpharmaguideline.com
A key intermediate in the synthesis of many acridine derivatives is 9-chloroacridine. This compound is typically prepared from acridone through a chlorination reaction using either thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃). pharmaguideline.comorgsyn.org
Both reagents function by converting the amide group of acridone into a more reactive intermediate that can then be displaced by a chloride ion. With thionyl chloride, the reaction proceeds through the formation of a chlorosulfite intermediate. masterorganicchemistry.comlibretexts.org Phosphoryl chloride, on the other hand, is a powerful dehydrating and chlorinating agent that facilitates the conversion. researchgate.net
The reaction with phosphoryl chloride is often carried out by heating a mixture of acridone and an excess of phosphoryl chloride. orgsyn.org The reaction can be vigorous, and the temperature is typically raised to around 135-140°C for a couple of hours. orgsyn.org After the reaction, the excess phosphoryl chloride is removed by distillation under reduced pressure. orgsyn.org
Directed Synthesis of Acridine-9-carbonyl chloride hydrochloride
The final step in the synthesis of the target compound involves the conversion of a suitable precursor, typically acridine-9-carboxylic acid, into the corresponding acid chloride.
The most direct method for the preparation of acridine-9-carbonyl chloride is the reaction of acridine-9-carboxylic acid with thionyl chloride. cardiff.ac.uk This is a standard method for converting carboxylic acids to acid chlorides. commonorganicchemistry.com
The reaction involves refluxing acridine-9-carboxylic acid in an excess of thionyl chloride. cardiff.ac.uk The thionyl chloride serves as both the reagent and the solvent. The reaction proceeds via the formation of a chlorosulfite intermediate, which then decomposes to the acid chloride, sulfur dioxide, and hydrogen chloride. The excess thionyl chloride can be removed by evaporation under reduced pressure to yield the crude acridine-9-carbonyl chloride. cardiff.ac.uk The product is often used in subsequent reactions without further purification. cardiff.ac.uk The hydrochloride salt can be formed by the in situ generated HCl or by subsequent treatment with hydrochloric acid.
Table 3: Synthesis of Acridine-9-carbonyl chloride
| Precursor | Reagent | Conditions | Product | Reference |
| Acridine-9-carboxylic acid | Thionyl chloride | Reflux for 1 hour | Acridine-9-carbonyl chloride | cardiff.ac.uk |
Synthesis of N-Hydroxyacridinecarbimidoyl chloride hydrochlorides as Nitrile Oxide Precursors
The synthesis of hydroximoyl chlorides is a crucial step in the generation of nitrile oxides, which are valuable intermediates in organic synthesis, particularly for the formation of heterocyclic compounds through 1,3-dipolar cycloaddition reactions. While the direct synthesis of N-Hydroxyacridinecarbimidoyl chloride hydrochloride is a specialized topic, the general principles can be understood from analogous preparations of benzhydroximoyl chlorides. capes.gov.brresearchgate.net
A common method for preparing hydroximoyl chlorides involves the chlorination of aldoximes. This transformation can be achieved using various chlorinating agents. For instance, a combination of acidic (HCl) silica (B1680970) gel and Oxone® in a solvent-free medium has been shown to be effective for the selective chlorination of aldoximes, yielding benzhydroximoyl chlorides in excellent yields. capes.gov.brresearchgate.net This method is advantageous as it minimizes side reactions such as aromatic ring chlorination. Another established method utilizes N-chlorosuccinimide (NCS) in N,N-dimethylformamide (DMF).
Once formed, these hydroximoyl chloride precursors can be converted to the corresponding nitrile oxides. The classic Huisgen method, involving treatment with a base like triethylamine (B128534), is often employed to generate the nitrile oxide in situ for subsequent trapping with a dipolarophile, such as an alkene, to form isoxazolines. capes.gov.br
The synthesis pathway can be summarized as follows:
Oxime Formation: Reaction of the corresponding aldehyde (e.g., acridine-9-carbaldehyde) with hydroxylamine (B1172632) to form the aldoxime.
Chlorination: Selective chlorination of the aldoxime using a suitable reagent (e.g., NCS/DMF or HCl-silica gel/Oxone®) to yield the N-Hydroxyacridinecarbimidoyl chloride hydrochloride.
Nitrile Oxide Generation: In-situ generation of the acridine nitrile oxide by treatment with a non-nucleophilic base.
This strategy provides a versatile route to highly reactive nitrile oxides derived from the acridine core, opening pathways for the synthesis of novel acridine-containing heterocyclic systems.
Derivatization Strategies at the Acridine C-9 Position via Organometallic Reactions
The C-9 position of the acridine ring is particularly susceptible to nucleophilic attack, making it a prime target for derivatization using organometallic reagents. pharmaguideline.com These reactions are fundamental for introducing a wide variety of substituents, thereby modulating the chemical and physical properties of the acridine molecule.
Grignard reagents are among the most common organometallic compounds used for this purpose. A notable synthetic route involves the reaction of 2-(perfluoroalkyl)aniline with ortho-methyl-substituted aromatic Grignard reagents, such as 2-tolylmagnesium bromide. researchgate.net This reaction intriguingly yields a 9-substituted acridine where the substituent is a shorter perfluoroalkyl group, and the methyl group from the Grignard reagent is eliminated. researchgate.net Mechanistic studies suggest that the methyl group is lost as methanol (B129727) during the air oxidation and aqueous workup phases of the reaction. researchgate.net Interestingly, the reaction does not proceed to form an acridine product if an aryl magnesium bromide lacking the ortho-methyl group is used. researchgate.net
Other organometallic reagents, such as organolithium and organocopper compounds (Gilman reagents), also serve as powerful tools for C-9 functionalization. youtube.com These reagents, acting as potent carbanion sources, can react with suitable acridine precursors to form new carbon-carbon bonds at the C-9 position. youtube.com The choice of the organometallic reagent and the reaction conditions allows for precise control over the nature of the substituent introduced.
Advanced Synthetic Techniques in this compound Production
Modern synthetic chemistry has seen the adoption of advanced techniques to improve efficiency, reduce reaction times, and promote environmentally benign processes. The synthesis of acridine derivatives has significantly benefited from these innovations.
Microwave-Assisted Synthesis for Acridine Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. ajrconline.org This technique offers several advantages over conventional heating methods, including rapid and uniform heating, which leads to dramatically reduced reaction times, higher yields, and often cleaner reaction profiles with fewer byproducts. ajrconline.orgacs.org
In the context of acridine synthesis, microwave irradiation has been successfully applied to classical methods like the Bernthsen Acridine Synthesis. This reaction, which involves the condensation of a diphenylamine with a carboxylic acid in the presence of zinc chloride, traditionally requires high temperatures and long reaction times. researchgate.net By employing microwave heating, the synthesis of 9-substituted acridine derivatives can be achieved much more rapidly. researchgate.netresearchgate.net The use of solvent-free conditions in conjunction with microwave irradiation further enhances the green credentials of these synthetic protocols. researchgate.net
The benefits of microwave-assisted synthesis can be summarized in the following table.
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes to hours ajrconline.org |
| Energy Efficiency | Lower (heats vessel) | Higher (heats reactants directly) |
| Product Yield | Often lower | Generally higher ajrconline.org |
| Side Products | More prevalent | Reduced formation acs.org |
| Process Control | Less precise | More precise temperature control |
Catalyst Systems in Acridine Derivative Synthesis (e.g., Co/C catalysts)
The development of efficient catalyst systems is paramount in modern organic synthesis. For acridine derivatives, various catalysts have been explored to facilitate their formation through multi-component reactions.
A noteworthy example is the use of a cobalt-on-carbon (Co/C) catalyst derived from rice husks. rsc.org This heterogeneous catalyst has proven effective as an acidic Lewis catalyst for the one-pot, multi-component synthesis of acridine derivatives in water, an environmentally friendly solvent. rsc.orgrsc.org When combined with microwave irradiation, this system provides the desired products in high yields (up to 87%) with significantly reduced reaction times. rsc.orgrsc.org A key advantage of this Co/C catalyst is its reusability; it can be recovered and used for multiple reaction cycles without a significant loss in performance. rsc.org
Other catalyst systems have also been successfully employed. For instance, Cu-doped ZnO nanocrystalline powder has been used as an efficient catalyst for the synthesis of N-substituted decahydroacridine-1,8-diones under solvent-free conditions. nih.gov Various other solid catalysts, including Ni/C, Sr/C, Cu/C, and Al/C, have been investigated, with Co/C demonstrating superior catalytic performance in certain model reactions. rsc.org The development of novel catalysts, such as core-shell magnetic nanoparticles and Co-Zn zeolitic imidazolate frameworks, continues to push the boundaries of efficiency and recyclability in acridine synthesis. researchgate.net
Analytical Characterization Protocols for this compound and Intermediates
Rigorous purification and characterization are essential to ensure the identity and purity of synthesized compounds like this compound and its intermediates.
Chromatographic Purification Techniques (e.g., Column Chromatography)
Chromatography is an indispensable tool for the separation and purification of organic compounds. For acridine derivatives, both column chromatography and thin-layer chromatography (TLC) are routinely used.
Column chromatography on silica gel is a standard method for purifying crude reaction mixtures to isolate the desired acridine products. nih.gov The choice of eluent (mobile phase) is critical for achieving good separation and is typically determined by preliminary analysis using TLC. A common solvent system for acridine derivatives might consist of a mixture of a nonpolar solvent like n-hexane and a more polar solvent such as ethyl acetate, with the ratio adjusted to achieve optimal separation. nih.gov
High-Performance Liquid Chromatography (HPLC) offers a more powerful and quantitative method for both purification and analysis. A reversed-phase HPLC method has been developed for the simultaneous determination of aminoacridine hydrochloride and related compounds. nih.gov This method typically employs a C18 column with a mobile phase consisting of an aqueous buffer (e.g., disodium (B8443419) hydrogen phosphate) and an organic modifier like acetonitrile. nih.gov Detection is commonly performed using a UV detector set at a wavelength where the acridine chromophore absorbs strongly, such as 240 nm. nih.gov
Thin-Layer Chromatography (TLC) is primarily used for monitoring the progress of a reaction and for the initial screening of solvent systems for column chromatography. nih.gov For acridine compounds, silica gel plates are used as the stationary phase. A developing system such as ethyl acetate–methanol–acetic acid has been shown to be effective for separating different acridine derivatives. nih.gov Visualization of the separated spots can be achieved under UV light, often at 254 nm or 365 nm. nih.gov
These chromatographic techniques are fundamental to obtaining and verifying the purity of this compound and its various synthetic intermediates.
Spectroscopic Elucidation Methods (e.g., NMR, HRMS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide definitive information about its complex aromatic structure.
¹H NMR Spectroscopy
The proton NMR spectrum of Acridine-9-carbonyl chloride is expected to be complex due to the presence of eight aromatic protons on the acridine core. These protons, being in different chemical environments, would exhibit distinct chemical shifts, typically in the downfield region (δ 7.0-9.0 ppm), which is characteristic of aromatic protons.
The protonation of the acridine nitrogen to form the hydrochloride salt would further influence the chemical shifts. The electron-withdrawing effect of the protonated nitrogen would cause a general downfield shift for all the aromatic protons compared to the neutral acridine. The protons closest to the nitrogen atom and the carbonyl chloride group would experience the most significant deshielding effects.
Based on the structure, the following general assignments for the aromatic protons can be anticipated:
The protons on the two outer benzene (B151609) rings will likely appear as complex multiplets.
The protons adjacent to the nitrogen atom (at positions 1 and 8) and those adjacent to the carbon bearing the carbonyl chloride group (at positions 4 and 5) are expected to be the most deshielded and thus appear at the lowest field.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For Acridine-9-carbonyl chloride, a total of 14 distinct carbon signals are expected.
The key signals in the ¹³C NMR spectrum would include:
Carbonyl Carbon: The carbon atom of the carbonyl chloride group is expected to have a characteristic chemical shift in the range of 160-170 ppm.
Aromatic Carbons: The thirteen carbons of the acridine ring system will resonate in the typical aromatic region of approximately 120-150 ppm. The quaternary carbons, particularly C9 (attached to the carbonyl group) and the carbons at the ring junctions, would show distinct chemical shifts. Similar to the ¹H NMR, protonation of the nitrogen atom in the hydrochloride salt would lead to a downfield shift of the carbon signals, especially for the carbons in proximity to the nitrogen.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a powerful technique for determining the elemental composition and exact mass of a compound. For Acridine-9-carbonyl chloride, HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₁₄H₈ClNO.
In a typical mass spectrometry experiment, the hydrochloride salt would likely dissociate, and the resulting spectrum would show the mass of the protonated neutral molecule, [C₁₄H₈ClNO + H]⁺. The theoretical exact mass of Acridine-9-carbonyl chloride is 241.0294 g/mol . nih.gov HRMS would be able to confirm this mass with a high degree of accuracy.
The mass spectrum would also exhibit a characteristic isotopic pattern due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), which would be visible for the molecular ion peak and any chlorine-containing fragment ions. Common fragmentation patterns for acridine derivatives involve the loss of small molecules such as CO and Cl from the carbonyl chloride group.
Interactive Data Table: Expected Spectroscopic Data
| Technique | Expected Observations for Acridine-9-carbonyl chloride |
| ¹H NMR | Complex multiplets in the aromatic region (δ 7.0-9.0 ppm). Protons adjacent to the protonated nitrogen and carbonyl group would be shifted downfield. |
| ¹³C NMR | Carbonyl carbon signal around δ 160-170 ppm. Aromatic carbon signals in the range of δ 120-150 ppm. |
| HRMS | Exact mass measurement confirming the molecular formula C₁₄H₈ClNO. Observation of the protonated molecule [M+H]⁺. Characteristic isotopic pattern for chlorine. |
Chemical Reactivity and Transformation Studies Involving Acridine 9 Carbonyl Chloride Hydrochloride and Its Derivatives
Nucleophilic Acyl Substitution Reactions of Acridine-9-carbonyl chloride
Acridine-9-carbonyl chloride serves as a key intermediate for the synthesis of various acridine (B1665455) derivatives through nucleophilic acyl substitution. The high reactivity of the acyl chloride group allows for the facile introduction of a range of functional groups at the 9-position of the acridine core.
Formation of Acridine-9-carboxylates via Esterification with Phenols
Acridine-9-carbonyl chloride readily undergoes esterification with phenols to yield acridine-9-carboxylate esters. This reaction is a standard method for creating the ester linkage crucial for the chemiluminescent properties of many acridinium (B8443388) compounds. The reaction typically involves mixing the acyl chloride with a substituted phenol (B47542) in the presence of a base like pyridine (B92270). For instance, Acridine-9-carbonyl chloride has been reacted with 2,6-dimethoxyphenol (B48157) in pyridine to form the corresponding acridine phenyl ester.
The nature of the phenol plays a significant role in the properties of the resulting acridinium ester. The pKa of the phenol leaving group has a more substantial impact on the kinetics of light emission than steric effects. libretexts.org Phenols with electron-withdrawing groups tend to accelerate the rate of light emission, while those with electron-donating groups suppress the rate. libretexts.org To enhance hydrolytic stability, which is a challenge for some acridinium esters, phenols containing bulky ortho substituents, such as two flanking methyl groups, are often used. libretexts.org
The general procedure for this esterification is outlined below:
| Reactants | Reagents/Solvents | Conditions | Product Type |
| Acridine-9-carbonyl chloride, Substituted Phenol | Pyridine | Room Temperature to 60°C | Acridine-9-carboxylate ester |
| Acridine-9-carboxylic acid, p-toluene sulfonyl chloride, 2,6-dimethyl-4-nitrophenol | Pyridine | Room Temperature | Acridine-9-carboxylate ester |
| Acridine-9-carbonyl chloride, 4-fluoro-2-methoxyphenols | Triethylamine (B128534) | Not Specified | Acridine-9-carboxylate ester |
This table presents generalized conditions for the synthesis of Acridine-9-carboxylates.
Synthesis of Acridine-9-carboxamides and Related Derivatives
Analogous to esterification, Acridine-9-carbonyl chloride reacts with primary and secondary amines to form acridine-9-carboxamides. This is a nucleophilic addition-elimination reaction where the amine acts as the nucleophile. commonorganicchemistry.com The reaction is typically carried out by adding the acyl chloride to a solution of the amine, often in the presence of a base like triethylamine to neutralize the hydrogen chloride byproduct. youtube.com
The general mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond after deprotonation. commonorganicchemistry.compharmaguideline.com
| Reactant 1 | Reactant 2 | Base (optional) | Solvent (aprotic) | Product |
| Acridine-9-carbonyl chloride | Primary Amine | Triethylamine | DCM, THF, or DMF | N-substituted acridine-9-carboxamide |
| Acridine-9-carbonyl chloride | Secondary Amine | Triethylamine | DCM, THF, or DMF | N,N-disubstituted acridine-9-carboxamide |
| Acridine-9-carbonyl chloride | Ammonia | (Excess Ammonia) | Water | Acridine-9-carboxamide |
This table outlines the general reaction conditions for the synthesis of Acridine-9-carboxamides.
Photochemical Reactivity and Light-Induced Transformations
The acridine moiety is photoactive, enabling a variety of light-induced chemical transformations. These reactions are of interest for synthesizing complex heterocyclic structures.
Photochemical Cycloaddition Reactions of Acridinyl-substituted Nitrile Oxides
Acridine derivatives can be used as dipolarophiles in 1,3-dipolar cycloaddition reactions with nitrile oxides. commonorganicchemistry.com Nitrile oxides, which are 1,3-dipoles, react with carbon-carbon double bonds (alkenes) on acridine-substituted molecules to form five-membered heterocyclic rings, specifically isoxazolines. cardiff.ac.ukchemistryviews.org For example, the reaction of methyl-(2E)-3-(acridin-4-yl)-prop-2-enoate with unstable benzonitrile (B105546) N-oxides leads to the formation of two regioisomers, favoring 5-(acridin-4-yl)-4,5-dihydro-1,2-oxazole-4-carboxylates. commonorganicchemistry.com These reactions provide a powerful method for constructing complex, polycyclic molecules containing the acridine scaffold. hud.ac.uk
Blue Light-Induced Addition Reactions to Acridine-Isoxazole Hybrids
Acridine-isoxazole hybrids, where the two heterocyclic systems are directly linked, exhibit unique photochemical reactivity. scribd.com When irradiated with blue light, these hybrids undergo addition reactions with hydrogen donor solvents such as toluene, THF, or 1,4-dioxane. scribd.com The reaction results in the addition of a substituent from the solvent to the 9-position of the acridine ring, yielding the corresponding 9-substituted acridanes in good yields. scribd.com This transformation highlights the ability of the acridine moiety to act as a photocatalyst or a photo-responsive unit, facilitating C-H bond activation and addition to the heterocyclic core under visible light. scribd.com In contrast, related acridine-azirine hybrids were found to be resistant to this type of irradiation. scribd.com
Chemiluminescent Properties and Reaction Mechanisms
Acridine esters, synthesized from Acridine-9-carbonyl chloride, are renowned for their chemiluminescent properties, which are widely utilized in bioanalysis and clinical diagnostics. nih.gov The emission of light is triggered by an oxidative reaction, typically in an alkaline solution of hydrogen peroxide. nih.gov
The established mechanism proceeds through several key steps:
Nucleophilic Attack : A hydroperoxide anion (OOH⁻) attacks the electrophilic carbon at the 9-position of the acridinium salt.
Intermediate Formation : This addition leads to the formation of an unstable 1,2-dioxetanone intermediate.
Decomposition : The highly strained dioxetanone ring rapidly decomposes. nih.gov This decomposition involves the cleavage of the peroxide bond and the expulsion of the phenoxy leaving group and carbon dioxide. nih.gov
Light Emission : The decomposition reaction produces an electronically excited N-methylacridone. As this excited molecule relaxes to its ground state, it releases energy in the form of a photon, resulting in a flash of light, typically with a maximum wavelength around 430 nm. nih.gov
This direct chemiluminescence mechanism is highly efficient, producing a high-intensity light signal in a short period, which contributes to the high sensitivity of detection methods based on acridine esters. nih.gov While the traditional trigger is basic hydrogen peroxide, studies have also shown that chemiluminescence can be initiated through reductive triggering involving agents like zinc metal or dithiothreitol (B142953) in the presence of oxidants.
Peroxalate Chemiluminescence Mechanisms of Acridinium Esters (derived from Acridine-9-carbonyl chloride)
The chemiluminescence of acridinium esters, which are synthesized from acridine-9-carbonyl chloride, is a well-studied process that results in the emission of light from a chemical reaction. nih.govresearchgate.net The fundamental mechanism involves the reaction of the acridinium ester with an oxidant, typically hydrogen peroxide, in an alkaline environment. nih.govnih.gov The process is initiated by the nucleophilic attack of a hydroperoxide anion (OOH⁻) on the electron-deficient C9 carbon atom of the acridine ring. nih.gov
This initial step leads to the formation of a transient peroxide intermediate. nih.gov Subsequently, this intermediate undergoes an intramolecular cyclization. This involves the elimination of a leaving group (e.g., a substituted phenol) to form a highly unstable, high-energy, four-membered ring intermediate known as a 1,2-dioxetanone. nih.govsemanticscholar.org The strain within this dioxetanone ring makes it prone to rapid decomposition. nih.gov The breakdown of the dioxetanone results in the formation of carbon dioxide and an electronically excited state of N-methylacridone. nih.gov As the excited N-methylacridone relaxes to its ground state, it releases energy in the form of a photon of light, producing the characteristic chemiluminescence. researchgate.net The light emitter responsible for the chemiluminescence is the acridone (B373769) species. researchgate.net
Influence of Substituent Effects on Chemiluminescence Intensity and pH Profile
The efficiency, intensity, and optimal conditions for the chemiluminescence of acridinium esters can be significantly altered by introducing various substituents onto the acridine core or the phenyl ester leaving group. semanticscholar.orgresearchgate.net These modifications influence the electronic properties and steric environment of the molecule, thereby affecting its reactivity and stability. researchgate.net
The introduction of electron-withdrawing groups (such as trifluoromethyl, cyano, or nitro groups) at the 4-position of the phenyl ester moiety has been shown to produce strong chemiluminescence intensities, particularly at a neutral pH of 7. semanticscholar.orgresearchgate.net For example, the chemiluminescence intensity of 3,4-dicyanophenyl 10-methyl-10λ⁴-acridine-9-carboxylate was found to be approximately 100 times stronger than the unsubstituted phenyl 10-methyl-10λ⁴-acridine-9-carboxylate at pH 7. researchgate.net
Conversely, substituting the acridine ring itself, for instance with methyl groups, can shift the optimal pH for strong chemiluminescence from neutral to more alkaline conditions. semanticscholar.orgnih.gov Studies have shown that introducing methyl groups at the 2-, 2,7-, and 2,3,6,7-positions on the acridine moiety leads to increased chemiluminescence intensities at pH 9 and 10. semanticscholar.org This effect is attributed to the methyl groups potentially suppressing the competing hydrolysis of the phenyl ester under alkaline conditions, thereby favoring the light-producing dioxetanone pathway. semanticscholar.org For instance, 4-(Ethoxycarbonyl)phenyl 2,3,6,7,10-pentamethyl-10λ4-acridine-9-carboxylate demonstrates long-lasting chemiluminescence under alkaline conditions. semanticscholar.orgnih.gov
The table below summarizes the effect of methyl substitution on the optimal pH for chemiluminescence.
| Acridinium Ester Derivative | Substitution Pattern on Acridine Ring | Optimal pH for Strong Chemiluminescence |
| Phenyl 10-methyl-10λ⁴-acridine-9-carboxylate | Unsubstituted | Neutral (e.g., pH 7-8) |
| 4-(Ethoxycarbonyl)phenyl 10-methyl-10λ⁴-acridine-9-carboxylate | Unsubstituted | Neutral (e.g., pH 7-8) |
| 4-(Ethoxycarbonyl)phenyl 2,10-dimethyl-10λ⁴-acridine-9-carboxylate | 2-methyl | Alkaline |
| 4-(Ethoxycarbonyl)phenyl 2,7,10-trimethyl-10λ⁴-acridine-9-carboxylate | 2,7-dimethyl | Alkaline (e.g., pH 9-10) |
| 4-(Ethoxycarbonyl)phenyl 2,3,6,7,10-pentamethyl-10λ⁴-acridine-9-carboxylate | 2,3,6,7-tetramethyl | Alkaline |
This table is generated based on findings that methyl substitutions on the acridine moiety shift the optimal pH to alkaline conditions. semanticscholar.orgnih.gov
Mechanistic Studies of Dioxetanone Formation in Acridinium Ester Chemiluminescence
Mechanistic studies confirm that the formation of a high-energy 1,2-dioxetanone intermediate is central to the chemiluminescent pathway of acridinium esters. nih.govsemanticscholar.org Theoretical and computational studies, including those using density functional theory (DFT), support a multi-step mechanism. nih.gov The process begins in an alkaline medium, where an oxidant like hydrogen peroxide exists in its anionic, nucleophilic form (OOH⁻). nih.gov
This anion attacks the electrophilic C9 carbon of the acridinium cation. nih.gov This is followed by a reaction with a hydroxide (B78521) ion (OH⁻), which facilitates an intramolecular cyclization. This key step involves the expulsion of the phenoxy leaving group and the formation of the strained, four-membered dioxetanone ring. nih.gov The stability and reactivity of this intermediate are critical; its decomposition is the light-releasing step. nih.gov The formation of the dioxetanone structure is considered the primary chemiluminescent pathway, and reaction conditions that favor this pathway over competing reactions, such as simple hydrolysis of the ester, lead to increased light emission. semanticscholar.org
Acid-Base Chemistry and Protonation Effects in Acridine-9-carbonyl chloride hydrochloride Systems
Structural Changes Induced by N-Protonation of Acridine Moieties
The protonation of the nitrogen atom within the acridine ring system induces distinct structural changes in the molecule. rsc.orgmdpi.com In acidic solutions, the nitrogen atom acts as a base, accepting a proton to form a positively charged acridinium cation. researchgate.netnih.gov This protonation event, however, does not drastically alter the fundamental geometry of the acridine ring itself. rsc.org
Nonetheless, subtle but significant changes occur. X-ray crystallography studies on protonated acridine derivatives reveal that while the acridinium cation remains nearly flat, there can be slight distortions. mdpi.com For example, in one substituted acridine hydrochloride salt, the angle between the planes of the two lateral hydrocarbon rings was 21.6(2)°. mdpi.com Furthermore, protonation can affect the orientation of substituent groups attached to the acridine core. rsc.org In studies of 9-aminoacridine (B1665356), protonation resulted in slightly different orientations of the amine group relative to the plane of the acridine ring. rsc.org The protonation state is highly pH-dependent, with the nitrogen being protonated and positively charged at a pH below 7. researchgate.net
Protonation Influence on Intermolecular Interactions in Crystalline States
In the crystalline state, protonated acridinium moieties frequently form intricate networks of hydrogen bonds that stabilize the crystal structure. rsc.org For instance, the protonated nitrogen can act as a hydrogen bond donor, forming strong N-H···X bonds with anions (like Cl⁻) or solvent molecules. mdpi.commdpi.com These interactions, along with weaker C-H···X contacts, can dictate the molecular packing. mdpi.commdpi.com
Furthermore, protonation alters the balance of other non-covalent interactions. It can change the proportion of N···H and O···H intermolecular contacts compared to the neutral form. rsc.orgrsc.org Computational studies have confirmed that protonation stabilizes the crystal structure, with the formation of strong hydrogen and halogen bonds compensating for any destabilizing effects. rsc.orgrsc.org This stabilization is also influenced by π-π stacking interactions between the flat acridine ring systems, which are a common feature in the crystal structures of these compounds. mdpi.commdpi.com
Advanced Chemical and Materials Science Applications
Supramolecular Chemistry and Molecular Recognition Phenomena
The rigid, planar structure and fluorescence characteristics of the acridine (B1665455) core are leveraged in supramolecular chemistry to construct host molecules capable of selective guest recognition. Acridine-9-carbonyl chloride hydrochloride serves as a key building block in the synthesis of these complex architectures.
Acridino-crown ethers are a class of synthetic host molecules that integrate the acridine fluorophore with a crown ether macrocycle. nih.gov This combination allows for the recognition of specific guest molecules, often with high selectivity, which can be monitored through changes in the fluorescence of the acridine unit. nih.govresearchgate.net The synthesis of these molecules often involves modifying the acridine unit at the 9-position, a process for which acridine-9-carbonyl chloride can be a precursor. nih.gov
Researchers have synthesized enantiopure acridino-18-crown-6 ethers with lipophilic substituents to act as potentiometric sensors. researchgate.net For instance, a diisobutyl-substituted acridino-18-crown-6 ether demonstrated notable enantioselectivity for the enantiomers of 1-phenylethylammonium chloride. researchgate.net The design of these host molecules is critical, as studies have indicated that higher enantioselectivity is achieved when the alkyl substituents on the chiral centers are positioned closer to the aromatic acridine subunit. researchgate.net
The general principle behind their function is that the crown ether cavity selectively binds a guest cation, such as a protonated amine, through electrostatic interactions. nih.govmdpi.com This binding event alters the electronic environment of the acridine fluorophore, leading to a detectable change in its fluorescence signal. researchgate.net For chiral recognition, chiral centers are incorporated into the crown ether ring, creating a stereospecific binding pocket that preferentially interacts with one enantiomer of a chiral guest over the other. researchgate.net
| Acridino-Crown Ether Derivative | Guest Molecule | Key Finding | Reference |
|---|---|---|---|
| (R,R)-diisobutyl-acridino-18-crown-6 | 1-phenylethylammonium chloride enantiomers | Appreciable enantioselectivity observed in potentiometric sensing. | researchgate.net |
| (R,R)-dioctyl-acridino-18-crown-6 | Metal ions and amine enantiomers | Showed high selectivity towards the silver ion. | researchgate.net |
| (S,S)-dimethyl-acridino-18-crown-6 with carboxyl group at position 9 | Enantiomers of protonated primary amines and amino acids | Synthesized as a precursor for enantioselective sensors and selectors. Attached to silica (B1680970) gel for HPLC applications. | researchgate.net |
The interaction between acridine derivatives and macrocyclic hosts like cyclodextrins is a well-studied area of supramolecular chemistry. chemrxiv.orgnih.govmdpi.com Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.gov This structure allows them to encapsulate nonpolar guest molecules, or portions of molecules, in aqueous solutions. nih.gov
The planar aromatic system of acridine can be included within the hydrophobic cavity of cyclodextrins, leading to the formation of host-guest inclusion complexes. ijournalse.org The formation of these complexes can significantly alter the photophysical properties of the acridine guest, such as its fluorescence intensity and lifetime. This phenomenon is the basis for the development of sensors and responsive molecular systems.
For instance, the binding of an acridine derivative to a cyclodextrin (B1172386) can shield the fluorophore from the aqueous environment, leading to an enhancement of its fluorescence. The strength of this interaction and the degree of fluorescence modulation depend on the size and shape complementarity between the acridine guest and the cyclodextrin host.
The inherent fluorescence of the acridine ring system makes it a valuable component in the design of fluorescent chemosensors. researchgate.netmdpi.comnih.gov Acridine and its derivatives are widely utilized as the signaling unit in optical sensors for various analytes, including metal ions and small organic molecules. researchgate.netresearchgate.net The general design of such sensors involves covalently linking a receptor unit, which is responsible for selectively binding the target analyte, to the acridine fluorophore. researchgate.net
Upon binding of the analyte to the receptor, a conformational or electronic change is induced in the molecule, which in turn affects the fluorescence properties of the acridine unit. This can manifest as a "turn-on" or "turn-off" response, where the fluorescence is either enhanced or quenched, respectively. mdpi.com For example, 4,5-Bis(aminomethyl)acridine has been investigated as a chemosensor for Zn²⁺ ions in aqueous solutions, showing a significant fluorescence enhancement upon complexation. researchgate.net
Acridine-based fluorescent sensors have been developed for a wide range of analytes, demonstrating the versatility of this fluorophore. The ability to modify the acridine structure at various positions allows for the fine-tuning of its photophysical properties and the attachment of different receptor units, enabling the targeted detection of specific analytes. researchgate.net
Development of Functional Materials and Probes
The reactivity of the carbonyl chloride group in this compound allows for its conjugation to various molecules, leading to the development of functional materials and probes for analytical and imaging applications.
Acridine derivatives have been successfully employed as chemiluminescent probes for the detection of various analytes, including hydrogen peroxide (H₂O₂). nih.govresearchgate.net The chemiluminescence reaction often involves the oxidation of an acridine derivative, leading to the formation of an excited-state acridone (B373769) species that emits light upon relaxation. researchgate.net
For the detection of hydrogen peroxide, a common strategy involves the use of an acridinium (B8443388) ester. The reaction of the acridinium ester with H₂O₂ in a basic medium generates a highly chemiluminescent intermediate. This principle has been utilized to develop highly sensitive assays for H₂O₂. nih.gov These assays can be coupled with enzymatic reactions that produce hydrogen peroxide, allowing for the indirect detection of other analytes. For example, choline (B1196258) can be determined by using choline oxidase to catalyze its oxidation, which produces H₂O₂. nih.govmdpi.com The H₂O₂ generated can then be quantified using an acridine-based chemiluminescent probe. researchgate.net
| Probe/System | Analyte | Principle of Detection | Reference |
|---|---|---|---|
| Acridinium-9-carboxamide | Choline | Enzymatic oxidation of choline by choline oxidase produces H₂O₂, which is detected by the chemiluminescent probe. | researchgate.net |
| H₂O₂-CL-510 | Hydrogen Peroxide (H₂O₂) | A specific tandem Payne/Dakin reaction with a chemiluminescent scaffold results in a rapid enhancement of chemiluminescence upon reaction with H₂O₂. | nih.gov |
Acridine derivatives are widely used as fluorescent dyes for staining and visualizing biological structures. nih.govresearchgate.netnih.gov Acridine Orange is a well-known example that can be used to stain nucleic acids in live cells. nih.govaatbio.com It intercalates into double-stranded DNA, emitting green fluorescence, and binds to single-stranded RNA, emitting red fluorescence. aatbio.com This differential staining allows for the visualization of the nucleus and cytoplasm.
The ability to functionalize the acridine core allows for the development of targeted fluorescent probes. By attaching specific ligands or targeting moieties, acridine-based dyes can be directed to particular organelles or biomolecules within the cell. For example, linking choline to a fluorinated acridine scaffold has been explored for intracellular visualization. researchgate.net
Recent research has focused on creating acridine-based hybrid fluorescent dyes with improved properties such as water solubility, biocompatibility, and targeting capabilities for applications in bioimaging. nih.govresearchgate.net These advancements have enabled the use of acridine derivatives in monitoring cellular processes and detecting specific biomolecules with high sensitivity and specificity. nih.gov
Acridine-Based Compounds in Organic Synthesis Catalysis
The planar, electron-rich structure of the acridine nucleus has positioned its derivatives as significant players in the field of organic synthesis catalysis. nih.gov While historically recognized for their use as dyes and in medicinal chemistry, acridines have emerged as versatile scaffolds for the development of powerful catalysts, particularly in the realm of photoredox catalysis. nih.govrsc.org Their unique electronic properties allow them to mediate a variety of chemical transformations under mild and environmentally benign conditions. rsc.org
Acridinium salts, in particular, have garnered substantial attention as potent organic photoredox catalysts. rsc.orgchemistryviews.org These compounds can be readily synthesized and their photophysical and electrochemical properties can be finely tuned through structural modifications. rsc.orgchemistryviews.org Upon irradiation with visible light, acridinium catalysts can reach a highly oxidizing excited state, enabling them to facilitate a range of reactions through single-electron transfer (SET) pathways. youtube.com
Detailed Research Findings
Research in the application of acridine-based catalysts has led to the development of several innovative synthetic methodologies. A significant area of focus has been the use of acridinium salts in photoredox-catalyzed reactions. For instance, 9-arylacridine derivatives have been successfully employed as photocatalysts for direct decarboxylative radical generation, which can then be used in subsequent bond-forming reactions. nih.gov
One notable application is the dual catalytic system combining acridine photocatalysis with copper catalysis for the direct decarboxylative conjugate addition of carboxylic acids. nih.gov This method avoids the pre-activation of the carboxylic acid, offering a more direct and efficient route to valuable products. nih.gov Mechanistic studies have revealed that the acridine photocatalyst, upon excitation, engages in a proton-coupled electron transfer (PCET) with the carboxylic acid, leading to the formation of a radical intermediate. nih.gov This radical can then participate in a copper-catalyzed cycle to yield the final product. nih.gov
Furthermore, acridine-based photocatalysts have been instrumental in the development of late-stage functionalization of complex molecules, a critical process in drug discovery and development. rsc.org The ability of these catalysts to operate under mild conditions makes them compatible with a wide range of functional groups. rsc.org Examples of such transformations include aryl amination and the anti-Markovnikov hydrofunctionalization of alkenes. youtube.com
Recent advancements have also seen the integration of acridine moieties into more complex catalytic systems. For example, acridine-functionalized covalent organic frameworks (COFs) have been developed as heterogeneous photocatalysts for metallaphotocatalytic C-N cross-coupling reactions. researchgate.net These materials exhibit high activity and good recyclability, highlighting the potential for the development of sustainable catalytic processes based on acridine structures. researchgate.net
The following interactive table summarizes key research findings on the application of acridine-based compounds in organic synthesis catalysis.
| Catalyst Type | Reaction | Key Features |
| Acridinium Salts | Photoredox Catalysis | Strong excited-state reduction potential, tunable properties, stable. rsc.orgnih.gov |
| 9-Arylacridines | Decarboxylative Radical Generation | Enables direct use of carboxylic acids as radical precursors. nih.gov |
| Acridine/Copper Dual Catalysis | Decarboxylative Conjugate Addition | Avoids pre-activation of carboxylic acids, proceeds under mild conditions. nih.gov |
| Acridine-Functionalized COFs | Metallaphotocatalytic C-N Cross-Coupling | Heterogeneous catalyst, high activity, good recyclability. researchgate.net |
| Acridinium Dyes | Aryl C-H Amination | Enables late-stage functionalization of arenes. youtube.com |
Computational and Theoretical Investigations of Acridine 9 Carbonyl Chloride Hydrochloride Systems
Quantum Chemical Analysis of Electronic Structure and Reactivity
Quantum chemical methods are powerful tools for elucidating the intricate details of molecular structure, electronic properties, and reaction mechanisms. For acridine (B1665455) derivatives, including systems related to Acridine-9-carbonyl chloride hydrochloride, these computational approaches provide insights that are often inaccessible through experimental means alone.
Density Functional Theory (DFT) has become a principal method for investigating the electronic structure and reactivity of acridine-based compounds. nih.gov DFT calculations, particularly using hybrid functionals like B3LYP, have been shown to provide structural parameters for acridine and its derivatives that are in good agreement with experimental data. nih.gov These studies are crucial for understanding the fundamental electronic characteristics that govern the behavior of these molecules.
DFT-based reactivity descriptors such as hardness, chemical potential, electrophilicity index, and Fukui functions are calculated to understand the reactive nature and identify the reactive sites within acridine derivatives. researchgate.net For instance, analysis of the Lowest Unoccupied Molecular Orbital (LUMO) can help identify the most electrophilic center in an acridinium (B8443388) cation, which is crucial for predicting its susceptibility to nucleophilic attack. mdpi.commdpi.com In many acridinium derivatives, the C9 carbon atom of the acridine moiety is identified as the primary site for nucleophilic attack, a key step in their chemiluminescent reactions. mdpi.commdpi.comresearchgate.net
Furthermore, DFT studies can elucidate the influence of molecular modifications, such as protonation or the addition of substituents, on the electronic properties of the acridine core. nih.govrsc.org Protonation, for example, can significantly alter the electron density distribution within the molecule, which in turn affects intermolecular interactions and crystal packing. nih.govrsc.org Time-dependent DFT (TD-DFT) is also employed to study the excited state properties of acridine derivatives, providing insights into their photophysical behavior. mdpi.comresearchgate.netnih.govresearchgate.net
Acridinium esters, which are structurally related to Acridine-9-carbonyl chloride, are renowned for their chemiluminescent properties. mdpi.com Computational modeling, primarily using DFT, has been instrumental in mapping out the reaction pathways that lead to light emission. mdpi.comnih.govnih.gov The generally accepted mechanism involves the reaction of the acridinium salt with an oxidant, such as the hydroperoxide anion (OOH⁻), in an alkaline medium. mdpi.comresearchgate.netnih.gov
The key steps in the chemiluminescence pathway that have been elucidated through computational studies are:
Nucleophilic Attack : The process begins with the nucleophilic attack of the hydroperoxide anion on the electrophilic C9 carbon of the acridinium ring. mdpi.commdpi.com
Intermediate Formation : This initial attack leads to the formation of an addition product. mdpi.com
Cyclization : Subsequent reaction with a hydroxide (B78521) ion (OH⁻) and elimination of a leaving group (e.g., a substituted phenoxy group) results in the formation of a highly strained, four-membered dioxetanone intermediate. mdpi.comacs.orgacs.orgnih.gov
Decomposition and Excitation : The decomposition of this unstable dioxetanone ring is the rate-determining step and leads to the formation of carbon dioxide and an electronically excited N-methylacridone molecule. mdpi.comacs.org
Light Emission : The electronically excited N-methylacridone then relaxes to its ground state, releasing energy in the form of light. mdpi.com
Theoretical calculations have shown that these reaction pathways are thermodynamically feasible. mdpi.comnih.gov Furthermore, computational studies have explored how modifications to the acridine structure, such as the type of leaving group or substituents on the acridine core, affect the efficiency of the chemiluminescence reaction. mdpi.commdpi.comacs.org For example, replacing the oxygen atom in the leaving group of acridinium esters with a less electronegative atom like sulfur can lead to a more efficient transformation into the electronically excited product. mdpi.com These computational insights are vital for designing new chemiluminogens with improved quantum yields. mdpi.comnih.gov
Crystallographic and Solid-State Structural Elucidation
Understanding the solid-state structure of acridine derivatives is essential for comprehending their physical properties and intermolecular interactions. X-ray crystallography and advanced computational techniques provide a detailed picture of the molecular arrangement and bonding within the crystalline state.
X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state. libretexts.org Studies on various acridine and acridinium salt crystals have revealed how these planar molecules arrange themselves in the crystal lattice. researchgate.netmdpi.com The packing is often governed by a combination of strong interactions, like O–H···N or N–H···Cl hydrogen bonds, and weaker interactions, such as π–π stacking, C–H···π, and other van der Waals forces. researchgate.netmdpi.comresearchgate.net
In the crystal structures of complexes involving acridine and other molecules, π–π stacking interactions between the aromatic rings of acridine moieties are a common and significant feature that stabilizes the crystal packing. researchgate.netmdpi.com The characterization of acridine-based radical species by single-crystal X-ray diffraction has also been reported, providing crucial data on bond lengths that support their formulation as neutral radicals. acs.org While a specific crystal structure for this compound is not detailed in the available literature, the principles derived from related acridinium salts provide a strong basis for understanding its likely solid-state conformation and intermolecular interactions.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful theoretical framework for analyzing the electron density distribution (ρ(r)) in molecular systems. gla.ac.uk This analysis provides a rigorous definition of atoms, bonds, and molecular structure based on the topology of the electron density. gla.ac.ukorientjchem.orgnih.gov
In the context of protonated acridine systems, QTAIM analysis, often applied to electron densities derived from high-resolution X-ray diffraction experiments or DFT calculations, offers deep insights into the nature of chemical bonds and intermolecular interactions. nih.govrsc.orgrsc.org The analysis focuses on identifying critical points in the electron density where the gradient of the density is zero. nih.gov Bond critical points (BCPs), in particular, are used to characterize the nature of an interaction. orientjchem.org
For protonated acridines, topological analysis has been used to describe how protonation alters the electron density distribution, especially around the protonated nitrogen atom and any associated counter-ions or solvent molecules. nih.govrsc.org The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs of hydrogen bonds (e.g., N–H···Cl) provide quantitative measures of the strength and nature of these interactions. nih.govrsc.orgrsc.org This method allows for a detailed description of how protonation influences the electronic properties and stabilizes the crystal structure through a network of strong intermolecular contacts. nih.govrsc.org
Understanding the forces that hold molecules together in a crystal is key to predicting and controlling the properties of solid-state materials. Computational methods provide quantitative insights into these intermolecular interactions.
Hirshfeld surface analysis is a versatile computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.netnih.govscirp.org The Hirshfeld surface is constructed by partitioning the space in a crystal into regions where the electron density of a given molecule dominates over the sum of densities from all other molecules. nih.gov By mapping properties like the normalized contact distance (dnorm) onto this surface, close intermolecular contacts can be readily identified and visualized. nih.gov
Thermodynamic and Energetic Considerations in Acridine Chemistry
Computational and theoretical chemistry provides a powerful lens through which to examine the stability, structure, and interactions of complex molecular systems. In the context of acridine derivatives, these methods are crucial for understanding the subtle forces that govern their solid-state properties. This section delves into the thermodynamic principles that dictate the formation of different crystalline structures and the specific energetic contributions of intermolecular interactions within crystals of acridine and its derivatives, offering insights relevant to this compound.
Elucidation of Thermodynamics and Origin of Crystalline Forms
The existence of a molecule in more than one distinct crystal structure, a phenomenon known as polymorphism, is of significant scientific and industrial interest. ucl.ac.uk The simple, planar molecule acridine is a prime example of polymorphic promiscuity, with at least eight identified unsolvated forms and one hydrate, making it a compelling model for studying crystallization. ucl.ac.uk The specific crystalline form that emerges is governed by a delicate balance of thermodynamic factors, primarily the lattice energy of the crystal.
Computational crystal structure prediction (CSP) studies have been employed to explore the thermodynamic landscape of acridine. These studies calculate the lattice energies for a multitude of hypothetical crystal packings. The results for acridine show a dense group of low-energy structures, with the experimentally observed forms typically found among the most stable predicted structures. ucl.ac.uk However, the relative stability ranking can be sensitive to the computational method used. For instance, calculations using dispersion-corrected density functional theory (PBE-TS and PBE-MBD*) can re-rank the relative stabilities compared to simpler intermolecular potential methods, highlighting the complexity of accurately modeling these systems. ucl.ac.uk
The protonation of the acridine nitrogen, as is the case in this compound, has a significant stabilizing effect on the crystal lattice. Periodic Density Functional Theory (DFT) calculations on 9-aminoacridine (B1665356) hydrochloride revealed a total crystal lattice cohesive energy of -241.87 kJ mol⁻¹. This is substantially lower (more stable) than the -116.71 kJ mol⁻¹ calculated for its neutral, non-protonated counterpart, indicating that protonation significantly enhances the stability of the crystal structure. rsc.org This stabilization arises from the interplay of strong hydrogen and halogen bonds, leading to a more tightly packed and energetically favorable arrangement. rsc.org
Table 1: Comparison of Calculated Lattice Energies for Acridine Polymorphs and a Related Derivative This table illustrates the range of lattice energies for different crystal forms of acridine and the significant stabilizing effect of protonation on a related derivative.
| Compound | Form/State | Method | Relative Lattice Energy (kJ mol⁻¹) | Total Cohesive Energy (kJ mol⁻¹) |
| Acridine | Form IX | PBE-MBD | 0 | - |
| Acridine | Other Polymorphs | PBE-MBD | +0 to +5 | - |
| 9-Aminoacridine | Neutral Hydrate | Periodic DFT | - | -116.71 |
| 9-Aminoacridine | Hydrochloride Salt | Periodic DFT | - | -241.87 |
Data sourced from studies on acridine polymorphism and quantum crystallography of acridine derivatives. ucl.ac.ukrsc.org
Energetics of Intermolecular Interactions within Acridine Derivative Crystals
In co-crystals of acridine with carboxylic acids, a strong O–H···N hydrogen bond between the acid's hydroxyl group and the acridine nitrogen is a primary and highly stabilizing interaction. mdpi.comnih.gov Energy framework calculations on acridine-based co-crystals have quantified the energies of these key interactions. The strongest interactions are typically the hydrogen bonds, with calculated energies that can exceed -60 kJ/mol. nih.gov
The protonation of the acridine ring in hydrochloride salts introduces the potential for strong charge-assisted hydrogen bonds and interactions with the chloride counter-ion, which are expected to be highly stabilizing. rsc.org The combination of these varied intermolecular forces dictates the final three-dimensional architecture and thermodynamic stability of the crystal. rsc.org
Table 2: Calculated Interaction Energies in Acridine Derivative Co-crystals This table provides quantitative data on the strength of various non-covalent interactions that stabilize the crystal structures of acridine derivatives.
| Interaction Type | Molecular Pair | Method | Calculated Energy (kJ mol⁻¹) |
| Hydrogen Bond | O–H···N | Energy Framework Calculation | -60.4 to -62.5 |
| π–π Stacking | Acridine–Acridine | Energy Framework Calculation | -28.7 to -33.5 |
| Hydrogen Bond | C–H···O | Energy Framework Calculation | ~ -9.3 |
| Hydrogen Bond | C–H···N | Computational Estimation | -11.2 to -14.4 |
Data sourced from computational studies on acridine co-crystals. ucl.ac.uknih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
